Hesperetin-13C-d3

説明

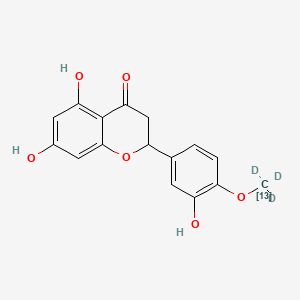

Structure

3D Structure

特性

分子式 |

C16H14O6 |

|---|---|

分子量 |

306.29 g/mol |

IUPAC名 |

5,7-dihydroxy-2-[3-hydroxy-4-(trideuterio(113C)methoxy)phenyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/i1+1D3 |

InChIキー |

AIONOLUJZLIMTK-KQORAOOSSA-N |

異性体SMILES |

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |

正規SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

Hesperetin-13C-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways associated with Hesperetin-13C-d3. This isotopically labeled flavonoid is a critical tool for researchers in pharmacology, metabolism, and analytical chemistry, primarily serving as an internal standard for the precise quantification of its unlabeled counterpart, hesperetin.

Core Chemical Properties

This compound is a synthetic, stable isotope-labeled version of hesperetin, a flavanone predominantly found in citrus fruits. The incorporation of one carbon-13 atom and three deuterium atoms results in a mass shift that allows for its differentiation from the natural analyte in mass spectrometry-based assays, without altering its chemical behavior.

Summary of Chemical and Physical Data

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| Formal Name | 2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-(4-methoxy-¹³C-d₃)phenyl)-4H-1-benzopyran-4-one | [1] |

| CAS Number | 2750534-85-9 | [1][2] |

| Molecular Formula | C₁₅[¹³C]H₁₁D₃O₆ | [1] |

| Molecular Weight | 306.3 g/mol | [1] |

| Canonical SMILES | OC1=C(O--INVALID-LINK--([2H])[2H])C=CC(C2CC(C3=C(O)C=C(O)C=C3O2)=O)=C1 | |

| InChI Key | AIONOLUJZLIMTK-KQORAOOSSA-N | |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) |

Table 2: Physical and Solubility Data

| Property | Value | Reference |

| Physical State | Solid | |

| Solubility | Soluble in Acetonitrile:Methanol (1:1), DMF, DMSO | |

| Storage | Store at -20°C | [Vendor Recommendations] |

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the quantification of hesperetin in complex biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic studies.

Representative Experimental Protocol: Quantification of Hesperetin in Plasma

The following is a representative protocol for the quantification of hesperetin in rat plasma, adapted from validated methods for similar analytes and the known properties of this compound.

1. Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of rat plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

-

Vortex mix the sample.

-

Load the sample onto a pre-conditioned solid-phase extraction (SPE) column (e.g., HyperSep Retain PEP).

-

Wash the column with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 or Phenyl column (e.g., Hypersil GOLD Phenyl).

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Hesperetin: m/z 301.3 → 164.1

-

This compound (Internal Standard): m/z 305.3 → 165.1 (inferred based on fragmentation of the aglycone after loss of the labeled methoxy group).

-

-

3. Quantification

-

Construct a calibration curve by plotting the peak area ratio of hesperetin to this compound against the concentration of hesperetin standards.

-

Determine the concentration of hesperetin in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound is used as an internal standard.

Caption: Workflow for a pharmacokinetic study of hesperetin using this compound.

Biological Context and Signaling Pathways

Hesperetin exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The accurate quantification of hesperetin in biological systems is essential for understanding its mechanism of action and dose-dependent effects on cellular signaling pathways.

One of the key pathways modulated by hesperetin is the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling cascade, which is a central regulator of inflammation. Hesperetin has been shown to attenuate inflammation by inhibiting this pathway.

Hesperetin's Role in the TLR4/NF-κB Signaling Pathway

The diagram below illustrates the inflammatory signaling pathway and the inhibitory role of hesperetin. The use of this compound in preclinical and clinical studies allows for the precise determination of the concentrations required to achieve this inhibition.

Caption: Hesperetin inhibits the TLR4/NF-κB inflammatory pathway.

Conclusion

This compound is an indispensable tool for researchers investigating the pharmacokinetics, metabolism, and biological activities of hesperetin. Its use as an internal standard in LC-MS/MS assays provides the accuracy and precision required for robust analytical data. This technical guide serves as a foundational resource for the effective application of this compound in a research setting.

References

Hesperetin-13C-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hesperetin-13C-d3, a labeled internal standard crucial for the accurate quantification of hesperetin in various biological matrices. This document outlines typical analytical specifications, detailed experimental protocols for its use, and visual representations of hesperetin's key signaling pathways.

Certificate of Analysis: Typical Data

The data presented below are representative of a typical Certificate of Analysis for this compound. Specifications may vary slightly between different commercial suppliers.

Physicochemical Properties

| Parameter | Specification |

| Chemical Name | 2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-(methoxy-13C-d3)phenyl)-4H-1-benzopyran-4-one |

| CAS Number | 2750534-85-9 |

| Molecular Formula | C₁₅[¹³C]H₁₁D₃O₆ |

| Molecular Weight | 306.3 g/mol |

| Appearance | A solid |

| Solubility | Soluble in DMSO, DMF, and a 1:1 solution of Acetonitrile:Methanol |

Quality Control Data

| Test | Method | Specification |

| Purity by HPLC | HPLC-UV | ≥98% |

| Isotopic Purity | Mass Spectrometry | ≥99% deuterated forms (d₁-d₃)[1] |

| Identity | ¹H-NMR, ¹³C-NMR, MS | Conforms to structure |

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analyses using mass spectrometry-based methods.[2][3][4][5]

Quantification of Hesperetin in Biological Samples via LC-MS/MS

This protocol provides a general framework for the analysis of hesperetin in plasma or urine. Optimization may be required for specific matrices and instrumentation.

2.1.1. Sample Preparation

-

Enzymatic Hydrolysis: To measure total hesperetin (aglycone and conjugates), incubate the biological matrix (e.g., plasma, urine) with β-glucuronidase/sulfatase.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode SPE cartridge with anion-exchange and reversed-phase functionalities.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute hesperetin and the internal standard (this compound).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2.1.2. UPLC-MS/MS Conditions

-

UPLC Column: A reversed-phase column, such as a UPLC HSS T3, is suitable for the separation of racemic hesperetin.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Monitoring: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. The precursor and product ions for both hesperetin and this compound should be optimized on the specific instrument.

-

High-Performance Liquid Chromatography (HPLC-UV)

While LC-MS/MS is the preferred method for quantification due to its sensitivity and specificity, HPLC-UV can be used for the analysis of higher concentration samples.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient or isocratic elution with acetonitrile and acidified water is common.

-

Detection: UV detection at a wavelength appropriate for hesperetin (e.g., 288 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structure and isotopic labeling of this compound.

-

Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Spectra: Both ¹H-NMR and ¹³C-NMR spectra are acquired to confirm the chemical structure. The absence of the methoxy signal in the ¹H-NMR and the presence of the corresponding signal in the ¹³C-NMR at the labeled position, along with the deuterium splitting patterns, confirm the isotopic labeling.

Signaling Pathways and Experimental Workflows

Hesperetin has been shown to modulate several key signaling pathways, contributing to its diverse biological activities.

Hesperetin Signaling Pathways

Hesperetin has been identified to interact with multiple cellular signaling cascades. Below are diagrams illustrating its influence on the TGF-β, SIRT1-AMPK, and Sirt1/Nrf2 pathways.

Caption: Hesperetin inhibits the TGF-β signaling pathway.

Caption: Hesperetin activates the SIRT1-AMPK signaling pathway.

Caption: Hesperetin modulates the Sirt1/Nrf2 signaling pathway.

General Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of hesperetin in a biological sample using this compound as an internal standard.

Caption: General workflow for hesperetin quantification.

References

A Technical Guide to Hesperetin-13C-d3: Sourcing and Application in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hesperetin-13C-d3, a key isotopically labeled internal standard for the accurate quantification of hesperetin in complex biological matrices. This document outlines commercially available sources for this compound, details its application in experimental protocols, and illustrates the key signaling pathways influenced by its unlabeled counterpart, hesperetin.

This compound: Supplier Information

This compound is intended for use as an internal standard for the quantification of hesperetin by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2][3]. Several specialized chemical suppliers offer this stable isotope-labeled compound. While pricing is often available only upon request, the following table summarizes key information from various suppliers to aid in procurement.

| Supplier | Catalog Number | CAS Number | Purity | Notes |

| Cayman Chemical | 28806 | 2750534-85-9 | ≥99% deuterated forms (d1-d3) | Provided as a solid. Soluble in Acetonitrile:Methanol (1:1), DMF, and DMSO.[1] |

| LGC Standards | TRC-H289007-25MG | Not specified | Not specified | |

| Clearsynth | Not specified | 2750534-85-9 | Not specified | Accompanied by a Certificate of Analysis.[4] |

| Simson Pharma Limited | Not specified | 2750534-85-9 | Not specified | Accompanied by a Certificate of Analysis. Available via custom synthesis. |

| Clinivex | Not specified | Not specified | Not specified | Labeled Hesperetin (H289500, CAS: 520-33-2). For research and development purposes only. |

| Labclinics | 28806-500 | Not specified | Not specified | Distributes Cayman Chemical product. |

Experimental Protocols: Quantification of Hesperetin using LC-MS/MS with this compound as an Internal Standard

The following protocol is a representative method for the simultaneous quantification of hesperidin and hesperetin in plasma, adapted from validated LC-MS/MS methods. This compound serves as an ideal internal standard for hesperetin due to its similar chemical properties and distinct mass.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract hesperetin and the internal standard from plasma while removing interfering substances.

-

Materials: HyperSep Retain PEP column, 0.1% formic acid in water, acetonitrile.

-

Procedure:

-

Condition the SPE column with acetonitrile followed by 0.1% formic acid in water.

-

Load the plasma sample, to which a known concentration of this compound has been added, onto the column.

-

Wash the column with 0.1% formic acid in water to remove polar impurities.

-

Elute the analytes with acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To chromatographically separate and quantify hesperetin using its stable isotope-labeled internal standard.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a Hypersil GOLD Phenyl column, is suitable for separation.

-

Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile is commonly employed.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) is used. For hesperetin and its internal standard, negative ionization mode is often preferred.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Hesperetin: m/z 301.3 → 164.1

-

This compound (as rac-hesperetin-d3): m/z 304.3 → 164.1

-

-

3. Data Analysis

-

The concentration of hesperetin in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of hesperetin and a fixed concentration of this compound.

Key Signaling Pathways Modulated by Hesperetin

Hesperetin, the unlabeled analogue of the internal standard, is known to modulate several key signaling pathways involved in cellular processes. Understanding these pathways is crucial for researchers investigating the therapeutic potential of hesperetin.

Caption: Hesperetin inhibits the TGF-β signaling pathway.

Hesperetin has been shown to interfere with the transforming growth factor-β (TGF-β) signaling pathway by inhibiting the interaction between the ligand and its receptor. This action subsequently leads to a reduction in the phosphorylation of Smad3, a key downstream effector, thereby modulating target gene expression.

Caption: Hesperetin activates the SIRT1-AMPK signaling pathway.

In various cell types, including hepatocytes and chondrocytes, hesperetin acts as a potent bioactivator of the SIRT1-AMPK signaling pathway. By activating SIRT1, hesperetin promotes the phosphorylation and activation of AMPK, which in turn regulates downstream cellular processes, contributing to its anti-inflammatory and metabolic regulatory effects.

Caption: Hesperetin modulates the Sirt1/Nrf2 signaling pathway.

Hesperetin has been demonstrated to counteract myocardial ischemia by modulating the Sirt1/Nrf2 signaling pathway. Its activation of Sirt1 leads to the activation of Nrf2, a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes. This results in the increased expression of protective enzymes like HO-1 and NQO-1, thereby suppressing oxidative stress, inflammation, and apoptosis.

References

Hesperetin-13C-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive technical information on Hesperetin-13C-d3, a key analytical standard in the study of the bioactive flavonoid, hesperetin. This document details its chemical properties, provides guidance on its use in experimental settings, and explores the significant signaling pathways it helps to elucidate.

Core Chemical Data

This compound is the isotopically labeled form of hesperetin, a flavanone predominantly found in citrus fruits. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of hesperetin in complex biological matrices.[1][2][3]

| Property | Value | Reference |

| CAS Number | 2750534-85-9 | [1] |

| Molecular Formula | C₁₅[¹³C]H₁₁D₃O₆ | [1] |

| Molecular Weight | 306.3 | |

| Formal Name | 2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-(4-methoxy-¹³C-d₃)phenyl)-4H-1-benzopyran-4-one | |

| Synonyms | Hesperetin-¹³C,d₃ | |

| Purity | ≥98% | |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₃) | |

| Appearance | A solid | |

| Solubility | Soluble in Acetonitrile:Methanol (1:1), DMF, and DMSO | |

| SMILES | OC1=C(O--INVALID-LINK--([2H])[2H])C=CC(C2CC(C3=C(O)C=C(O)C=C3O2)=O)=C1 | |

| InChI | InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/i1+1D3 |

Chemical Structure

The chemical structure of this compound is identical to that of hesperetin, with the exception of the isotopic labeling in the methoxy group attached to the B-ring.

Caption: Chemical structure of this compound, indicating the positions of the carbon-13 and deuterium labels.

Experimental Protocols: Quantification of Hesperetin using LC-MS/MS

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of hesperetin in biological samples such as plasma and urine. The following provides a generalized experimental protocol based on published methodologies.

Objective: To quantify the concentration of hesperetin in a biological matrix using this compound as an internal standard.

Materials:

-

Hesperetin analytical standard

-

This compound (internal standard)

-

Biological matrix (e.g., plasma, urine)

-

Acetonitrile, methanol, formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of the sample, add a known concentration of this compound solution.

-

Perform protein precipitation by adding acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The resulting supernatant can be directly injected or further purified using SPE.

-

-

Solid-Phase Extraction (Optional but recommended for cleaner samples):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute hesperetin and this compound with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI), often in negative ion mode for flavanones.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Hesperetin: Monitor the transition of the precursor ion to a specific product ion.

-

This compound: Monitor the transition of the isotopically labeled precursor ion to its corresponding product ion. The mass shift will be +4 Da compared to unlabeled hesperetin.

-

-

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of the hesperetin analytical standard spiked into the same biological matrix.

-

Calculate the peak area ratio of hesperetin to this compound for each standard and sample.

-

Determine the concentration of hesperetin in the samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Experimental workflow for the quantification of hesperetin using this compound.

Signaling Pathways Modulated by Hesperetin

The use of this compound as an internal standard is critical for accurately determining the concentration of hesperetin in cell culture or in vivo studies aimed at understanding its mechanism of action. Hesperetin has been shown to modulate several key signaling pathways implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.

PI3K/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Hesperetin has been demonstrated to inhibit the phosphorylation of Akt, thereby downregulating this pathway. This inhibitory effect contributes to its anti-proliferative and pro-apoptotic effects in cancer cells.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a significant role in inflammation and cancer. Hesperetin has been shown to suppress the phosphorylation of ERK and p38 MAPK, leading to its anti-inflammatory and anti-angiogenic effects.

NF-κB Signaling Pathway:

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Hesperetin can inhibit the activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Caption: Hesperetin's inhibitory effects on key signaling pathways.

References

Hesperetin-13C-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Hesperetin-13C-d3, an isotopically labeled form of the naturally occurring flavonoid, hesperetin. This document consolidates critical safety information, physicochemical properties, and key biological activities, with a focus on its mechanisms of action and relevant experimental protocols. This compound is primarily utilized as an internal standard for the accurate quantification of hesperetin in various biological matrices using mass spectrometry-based techniques.[1][2][3][4]

Safety and Handling

1.1. Hazard Identification

Hesperetin is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

1.2. First Aid Measures

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Flush eyes with water as a precaution.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

1.3. Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

-

Handling: Wear appropriate personal protective equipment, including gloves and safety glasses. Avoid dust formation and inhalation.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended long-term storage is at -20°C. The compound is stable for at least four years under these conditions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its unlabeled counterpart, hesperetin.

| Property | This compound | Hesperetin | Source(s) |

| CAS Number | 2750534-85-9 | 520-33-2 | |

| Molecular Formula | C₁₅¹³CH₁₁D₃O₆ | C₁₆H₁₄O₆ | |

| Molecular Weight | 306.29 g/mol | 302.28 g/mol | |

| Purity | ≥99% deuterated forms (d₁-d₃) | N/A | |

| Appearance | Solid | Solid | |

| Melting Point | N/A | 227.5 °C | |

| Solubility | N/A | Soluble in phosphate buffer (pH 6.8) at 0.005 ± 0.001 mg/mL |

Biological Activity and Mechanisms of Action

Hesperetin, the parent compound of this compound, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.

3.1. Anti-Inflammatory Effects

Hesperetin has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It can suppress the expression of inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in microglial cells. This is achieved, in part, through the modulation of the TLR4/NF-κB and MAPK signaling pathways.

3.2. Antioxidant Properties

The antioxidant activity of hesperetin is attributed to its ability to scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes. This is mediated through the activation of the Keap1-Nrf2 signaling pathway, a major regulator of oxidative stress.

3.3. Signaling Pathway Modulation

Hesperetin influences several critical cellular signaling pathways:

-

SIRT1-AMPK Pathway: Hesperetin is a potent activator of the SIRT1-AMPK signaling pathway, which plays a crucial role in cellular metabolism and longevity.

-

TGF-β Signaling Pathway: It has been identified as an inhibitor of the transforming growth factor-β (TGF-β) signaling pathway by interfering with ligand-receptor interactions and inhibiting the phosphorylation of Smad3.

-

Nrf2 Signaling Pathway: Hesperetin can modulate the Sirt1/Nrf2 signaling pathway to counteract myocardial ischemia by suppressing oxidative stress, inflammation, and apoptosis.

Experimental Protocols & Methodologies

This section details experimental workflows and protocols where this compound would be used as an internal standard or where the biological effects of hesperetin have been investigated.

4.1. Quantification of Hesperetin by LC-MS

This compound is an ideal internal standard for the quantification of hesperetin in biological samples by liquid chromatography-mass spectrometry (LC-MS).

References

Hesperetin-13C-d3: A Technical Guide for Researchers in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Hesperetin-13C-d3 in Preclinical and Clinical Research.

This compound is a stable isotope-labeled form of hesperetin, a flavanone predominantly found in citrus fruits. Its structural similarity to the endogenous compound, coupled with its distinct mass, makes it an invaluable tool in analytical chemistry, particularly in the field of pharmacokinetics and metabolism. This technical guide provides a comprehensive overview of the primary applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Application: Internal Standard in Bioanalysis

The principal application of this compound in research is as an internal standard (IS) for the accurate quantification of hesperetin in complex biological matrices such as plasma, urine, and tissue homogenates.[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is because this compound co-elutes with the unlabeled hesperetin during chromatographic separation and exhibits identical ionization efficiency and fragmentation patterns in the mass spectrometer. This co-behavior allows for the correction of variability that can be introduced during sample preparation, injection, and ionization, leading to highly accurate and precise quantification.

Method Validation Parameters for Hesperetin Quantification using this compound

The robustness and reliability of an analytical method are established through a rigorous validation process. The following tables summarize key validation parameters from published studies that have utilized a stable isotope-labeled internal standard, such as this compound, for the quantification of hesperetin in biological samples.

| Parameter | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| Linearity | Rat Plasma | 0.2 - 100 | > 0.999 | [3] |

| Linearity | Human Plasma | 10 - 300 | > 0.999 | [4] |

| Linearity | Human Urine | 50 - 1200 | > 0.999 | [5] |

| Parameter | Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Precision & Accuracy | Rat Plasma | 0.5 | 9.54 | 7.76 | 98.38 | |

| 5 | 4.87 | 4.53 | 103.82 | |||

| 50 | 2.06 | 2.11 | 96.18 | |||

| Precision & Accuracy | Human Plasma | 20 | 4.1 | 5.1 | 91.3 | |

| 100 | 2.5 | 3.2 | 94.5 | |||

| 250 | 1.3 | 1.7 | 98.7 | |||

| Precision & Accuracy | Human Urine | 100 | 4.9 | 8.2 | 94.8 | |

| 500 | 3.2 | 5.6 | 97.2 | |||

| 1000 | 2.1 | 4.3 | 101.5 |

Pharmacokinetic Studies of Hesperetin

The accurate quantification of hesperetin, facilitated by the use of this compound, is crucial for determining its pharmacokinetic profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of hesperetin is fundamental to evaluating its potential as a therapeutic agent.

Pharmacokinetic Parameters of Hesperetin

The following table summarizes key pharmacokinetic parameters of hesperetin observed in preclinical and clinical studies.

| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |

| Human | 135 mg (oral) | 825.78 ± 410.63 | 4.0 ± 0.8 | 4846.20 ± 1675.99 | 3.05 ± 0.91 | |

| Rat | 20 mg/kg (IV) | - | - | - | 3.3 ± 0.4 | |

| Rat (Normal) | 27 mg/kg (oral) | 1332.1 ± 312.4 | 0.5 ± 0.2 | 3456.7 ± 567.8 | 2.8 ± 0.6 | |

| Rat (Hyperuricemia) | 27 mg/kg (oral) | 689.8 ± 154.3 | 1.2 ± 0.4 | 4123.4 ± 678.9 | 3.1 ± 0.7 |

Experimental Protocols

Detailed Methodology for Hesperetin Quantification in Human Plasma by UPLC-MS/MS

This protocol is a representative example of how this compound is used in a typical bioanalytical workflow.

1. Sample Preparation (Solid-Phase Extraction)

-

To 200 µL of human plasma, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

-

Add 200 µL of 0.1 M acetate buffer (pH 5.0).

-

Vortex mix for 30 seconds.

-

Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for 16 hours to hydrolyze conjugated metabolites.

-

Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

Load the entire sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Analysis

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 95% A

-

0.5-2.5 min: Linear gradient to 5% A

-

2.5-3.0 min: Hold at 5% A

-

3.0-3.1 min: Linear gradient back to 95% A

-

3.1-4.0 min: Re-equilibration at 95% A

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

MRM Transitions:

-

Hesperetin: Precursor ion (m/z) 301.1 -> Product ion (m/z) 151.0

-

This compound: Precursor ion (m/z) 305.1 -> Product ion (m/z) 153.0

-

-

Data Analysis: Quantify hesperetin concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in the same biological matrix.

Workflow for hesperetin quantification.

Hesperetin's Role in Cellular Signaling Pathways

The quantification of hesperetin is often performed in the context of understanding its pharmacological effects. Hesperetin has been shown to exert anti-inflammatory and neuroprotective effects by modulating key signaling pathways.

Inhibition of the TLR4/NF-κB Signaling Pathway

Hesperetin can attenuate inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. Activation of TLR4 by ligands such as lipopolysaccharide (LPS) triggers a cascade that leads to the activation of the transcription factor NF-κB, which in turn promotes the expression of pro-inflammatory cytokines. Hesperetin can interfere with this pathway, leading to a reduction in inflammation.

Hesperetin's inhibitory effect on the TLR4/NF-κB pathway.

Modulation of the MAPK Signaling Pathway

Hesperetin has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade is involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. Hesperetin can inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, thereby influencing downstream cellular responses.

Hesperetin's modulatory effect on the MAPK pathway.

References

- 1. UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Validated high-performance liquid chromatographic method utilizing solid-phase extraction for the simultaneous determination of naringenin and hesperetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A validated solid-phase extraction HPLC method for the simultaneous determination of the citrus flavanone aglycones hesperetin and naringenin in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Hesperetin-13C-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hesperetin-13C-d3, a stable isotope-labeled form of the flavonoid hesperetin. This document details its molecular characteristics, its primary application as an internal standard in quantitative analysis, and the relevant biological pathways of its unlabeled counterpart.

Core Molecular and Physical Data

This compound is a synthetic, isotopically labeled compound essential for precise quantification of hesperetin in complex biological matrices. The incorporation of one carbon-13 atom and three deuterium atoms results in a distinct mass shift, facilitating its use in mass spectrometry-based assays.

| Property | Value | Source |

| Chemical Formula | C₁₅[¹³C]H₁₁D₃O₆ | [1] |

| Molecular Weight | 306.3 g/mol | [1] |

| Formal Name | 2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-(4-methoxy-¹³C-d₃)phenyl)-4H-1-benzopyran-4-one | [1] |

| CAS Number | 2750534-85-9 | [1] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

| Appearance | Solid |

Application in Quantitative Analysis: LC-MS/MS

This compound is primarily utilized as an internal standard for the quantification of hesperetin using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to unlabeled hesperetin, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation in the mass spectrometer.

Experimental Protocol: Quantification of Hesperetin in Rat Plasma

The following is a representative protocol synthesized from established methodologies for the quantification of hesperetin in biological samples.

1. Sample Preparation (Solid-Phase Extraction)

-

A HyperSep Retain PEP column can be used for the solid-phase extraction of hesperetin and the internal standard from rat plasma.

2. Chromatographic Separation

-

Column: A Hypersil GOLD Phenyl reversed-phase column is suitable for separation.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile is effective.

3. Mass Spectrometry Detection (Multiple Reaction Monitoring)

-

Ionization Mode: Negative ion electrospray is used for hesperetin and its deuterated internal standard.

-

Precursor/Product Ion Pairs:

-

Hesperetin: m/z 301.3 → 164.1

-

rac-Hesperetin-d₃: m/z 304.3 → 164.1

-

4. Quantification

-

The concentration of hesperetin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Biological Context: Hesperetin and the TLR4/NF-κB Signaling Pathway

Understanding the biological activity of unlabeled hesperetin is crucial for researchers in drug development. Hesperetin has been shown to exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response.

Logical Flow of Hesperetin's Anti-Inflammatory Action

Caption: Hesperetin's inhibition of the TLR4/NF-κB signaling pathway.

This diagram illustrates how lipopolysaccharide (LPS), a bacterial endotoxin, activates TLR4, leading to a signaling cascade through MyD88 that results in the activation of NF-κB. Activated NF-κB translocates to the nucleus, promoting the transcription of pro-inflammatory cytokines. Hesperetin has been shown to inhibit this pathway, thereby reducing the inflammatory response.

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for a pharmacokinetic study of hesperetin in an animal model, utilizing this compound as an internal standard.

Caption: Workflow for a pharmacokinetic study of hesperetin.

This workflow begins with the administration of the compound to the animal model and subsequent blood collection. The plasma is then isolated, spiked with the this compound internal standard, and subjected to solid-phase extraction. The prepared samples are then analyzed by LC-MS/MS to quantify the concentration of hesperetin over time, which is finally used for pharmacokinetic modeling.

References

Hesperetin-13C-d3: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Hesperetin-13C-d3, a crucial isotopically labeled internal standard for the quantification of hesperetin. Due to the limited availability of specific data for the labeled compound, this guide leverages extensive data from its unlabeled counterpart, hesperetin. The physicochemical properties of this compound are expected to be nearly identical to those of hesperetin, as isotopic substitution has a negligible effect on solubility and stability.

Introduction

Hesperetin is a flavanone, a type of flavonoid, found abundantly in citrus fruits. It is the aglycone form of hesperidin. Hesperetin has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound is a stable isotope-labeled version of hesperetin, designed for use as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS), ensuring accuracy and precision in experimental results. Understanding its solubility and stability is paramount for its effective use in research and development.

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. Below is a summary of the solubility of hesperetin in various solvents.

Qualitative Solubility

This compound is readily soluble in several common organic solvents.

| Solvent | Solubility |

| Acetonitrile:Methanol (1:1) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

Note: This information is based on supplier data for this compound.[1]

Quantitative Solubility in Organic Solvents

Quantitative data for unlabeled hesperetin demonstrates its solubility in common organic solvents, which is expected to be directly applicable to this compound.

| Solvent | Solubility (mg/mL) |

| Ethanol | ~1 |

| DMSO | ~30 |

| DMF | ~30 |

Source: Data for unlabeled Hesperetin.[2]

Temperature-Dependent Solubility

The solubility of hesperetin in various solvents increases with temperature. The following table presents the mole fraction solubility (x) of hesperetin at different temperatures.

| Temperature (K) | Methanol (10^3 * x) | Ethanol (10^3 * x) | 1-Butanol (10^4 * x) | Acetone (10^2 * x) | Water (10^6 * x) |

| 288.2 | 2.85 | 2.01 | 9.86 | 1.83 | 1.34 |

| 293.2 | 3.48 | 2.47 | 12.01 | 2.15 | 1.62 |

| 298.2 | 4.23 | 3.01 | 14.58 | 2.53 | 1.95 |

| 303.2 | 5.12 | 3.65 | 17.63 | 2.98 | 2.34 |

| 308.2 | 6.18 | 4.41 | 21.25 | 3.50 | 2.80 |

| 313.2 | 7.45 | 5.31 | 25.56 | 4.12 | 3.34 |

| 318.2 | 8.96 | 6.39 | 30.73 | 4.84 | 3.98 |

| 323.2 | 10.78 | 7.69 | 36.95 | 5.69 | 4.74 |

Source: Data for unlabeled Hesperetin.[3][4]

Aqueous Solubility

Hesperetin is sparingly soluble in aqueous buffers.[2] To achieve a higher concentration in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice. For instance, a solubility of approximately 0.5 mg/mL can be achieved in a 1:8 solution of DMSO:PBS (pH 7.2).

Stability Profile

The stability of this compound is crucial for its storage and use in experimental settings.

Solid-State Stability

As a solid, this compound is stable for at least 4 years when stored at -20°C.

Solution Stability

Experimental Protocols

The following are detailed methodologies for key experiments related to determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, water)

-

Thermostatic shaker bath

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Shake the vials for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle for a short period (e.g., 2 hours) at the same temperature.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with the same solvent to a concentration within the analytical range of the detection method.

-

Determine the concentration of this compound in the diluted sample using a calibrated UV-Vis spectrophotometer (at λmax ≈ 288 nm) or an HPLC system.

-

Calculate the original solubility based on the measured concentration and the dilution factor.

Stability-Indicating HPLC Method

This protocol outlines a method to assess the stability of this compound in solution under various conditions (e.g., pH, temperature).

Materials:

-

This compound stock solution

-

Buffers of different pH values (e.g., 1.2, 5.0, 7.4, 9.0)

-

Temperature-controlled chambers

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile phase (e.g., Methanol: 0.1% Orthophosphoric acid in water, 50:50 v/v)

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

-

Dilute the stock solution with the respective buffers to a final known concentration.

-

Divide the samples into aliquots and store them under different temperature conditions (e.g., 25°C and 40°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours, and then daily), withdraw an aliquot from each sample.

-

Analyze the samples by HPLC. A typical isocratic method would involve a C18 column and a mobile phase of methanol and acidified water, with detection at 288 nm.

-

Quantify the peak area of this compound at each time point.

-

Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life under each condition.

Signaling Pathways

Hesperetin has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress, and apoptosis. The insights from hesperetin are applicable to understanding the biological context in which this compound would be used as a tracer.

One of the well-studied pathways is the Keap1-Nrf2 pathway , which is a major regulator of the cellular antioxidant response.

Mechanism of Action:

-

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, leading to its degradation.

-

Oxidative stress or the presence of inducers like hesperetin can modify Keap1, causing it to release Nrf2.

-

Nrf2 then translocates to the nucleus.

-

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.

-

This binding initiates the transcription of a battery of protective genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the cell's defense against oxidative damage.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Unlabeled Hesperetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin, a flavanone belonging to the flavonoid group of polyphenols, is abundantly found in citrus fruits. As the aglycone form of hesperidin, it possesses a wide array of pharmacological properties that have garnered significant interest within the scientific community.[1] Its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects, position it as a promising candidate for the development of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the core biological activities of unlabeled hesperetin, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.

Antioxidant Activity

Hesperetin exhibits potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[3] This activity is crucial in mitigating oxidative stress, a key contributor to the pathogenesis of numerous chronic diseases.[4]

Quantitative Data for Antioxidant Activity

| Assay | Hesperetin Concentration/Value | Positive Control | Reference |

| DPPH Radical Scavenging | SC50: 525.18 ± 1.02 μM | Ascorbic Acid (SC50: 61.78 ± 0.02 μM) | [5] |

| ABTS Radical Scavenging | - | - | |

| DPPH Radical Scavenging | IC50: 1.2 μM | - | |

| ABTS Radical Scavenging | IC50: 24 μM | - |

Experimental Protocols for Antioxidant Assays

1.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical.

-

Reagents: DPPH solution (0.4 mM in absolute ethanol), hesperetin (various concentrations), and a positive control (e.g., ascorbic acid).

-

Procedure:

-

Prepare a 0.4 mM solution of DPPH in absolute ethanol.

-

Mix 0.2 mL of diluted hesperetin sample with 3.8 mL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm using a UV/Vis spectrophotometer.

-

The DPPH radical scavenging activity is calculated as a percentage of the absorbance decrease relative to the control (DPPH solution without the sample).

-

1.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation.

-

Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), hesperetin (various concentrations), and a positive control.

-

Procedure:

-

Prepare the ABTS radical cation by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.05 at 734 nm.

-

Mix 100 µL of the hesperetin sample with 2 mL of the diluted ABTS solution.

-

Incubate the mixture in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

The ABST radical scavenging activity is expressed as the percentage of absorbance inhibition compared to the control.

-

Anti-inflammatory Activity

Hesperetin demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. It effectively reduces the production of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

| Assay | Cell Line | Hesperetin Concentration | Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | - | Inhibition of LPS-induced NO production | |

| Pro-inflammatory Cytokines | RAW 264.7 | - | Reduction of TNF-α, IL-6, and IL-1β levels |

Experimental Protocols for Anti-inflammatory Assays

2.2.1. Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

This assay quantifies the inhibition of NO production, a key inflammatory mediator.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of hesperetin for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.

-

2.2.2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)

This protocol details the quantification of key inflammatory cytokines using ELISA.

-

Cell Culture and Treatment: Follow the same procedure as the NO production assay.

-

Procedure:

-

After treatment with hesperetin and LPS, collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Anticancer Activity

Hesperetin exhibits antiproliferative and pro-apoptotic effects on various cancer cell lines. Its anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.

Quantitative Data for Anticancer Activity

| Assay | Cell Line | Hesperetin Concentration | Effect | Reference |

| MTT Assay | A549 (Lung Cancer) | IC50: 520 µM (48h) | Inhibition of cell viability | |

| MTT Assay | KB (Oral Carcinoma) | 10-80 µg/mL (48h) | Dose-dependent reduction in cell viability | |

| Apoptosis Assay | PC3 (Prostate Cancer) | 400-500 µM (48h) | Slight increase in apoptosis |

Experimental Protocols for Anticancer Assays

3.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.

-

Cell Culture: Culture the desired cancer cell line (e.g., A549, KB) in the appropriate medium.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of hesperetin for a specified duration (e.g., 48 hours).

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or 50% isopropanol/10% SDS) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.

-

3.2.2. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture and treat cells with hesperetin as described for the MTT assay.

-

Procedure:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Antibacterial Activity

Hesperetin has demonstrated inhibitory effects against a range of both Gram-positive and Gram-negative bacteria.

Quantitative Data for Antibacterial Activity

| Bacterial Strain | MIC (Minimum Inhibitory Concentration) | Reference |

| Staphylococcus aureus | 125 µg/mL | |

| Bacillus cereus | 250 µg/mL | |

| Escherichia coli | 500 µg/mL | |

| Pseudomonas aeruginosa | 500 µg/mL | |

| Alicyclobacillus acidoterrestris | 0.0625 g/L | |

| Aspergillus fumigatus | 0.625 mg/mL |

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination

4.2.1. Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Reagents: Bacterial culture, appropriate broth medium, hesperetin (serial dilutions), and a positive control antibiotic.

-

Procedure:

-

Prepare two-fold serial dilutions of hesperetin in a 96-well microplate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of hesperetin at which no visible bacterial growth is observed.

-

Signaling Pathways Modulated by Hesperetin

Hesperetin exerts its diverse biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Nrf2/HO-1 Antioxidant Pathway

Hesperetin activates the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.

Caption: Hesperetin activates the Nrf2/HO-1 antioxidant pathway.

NF-κB and MAPK Anti-inflammatory Pathways

Hesperetin inhibits the pro-inflammatory NF-κB and MAPK signaling pathways.

Caption: Hesperetin inhibits NF-κB and MAPK inflammatory pathways.

PI3K/Akt Anticancer Pathway

Hesperetin can inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer, leading to reduced cell proliferation and survival.

Caption: Hesperetin inhibits the PI3K/Akt signaling pathway in cancer.

Conclusion

This technical guide has provided a comprehensive overview of the significant biological activities of unlabeled hesperetin, supported by quantitative data and detailed experimental methodologies. The visualization of key signaling pathways offers a deeper understanding of its mechanisms of action. The potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of hesperetin underscore its potential as a valuable lead compound in the development of new pharmaceuticals for a range of diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in humans.

References

- 1. [Effect of rutin and hesperidin on the expression of Nrf2 gene and the activity of hemoxygenase-1 and NAD(P)H-quinone oxidoreductase at their separate and combined action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Hesperidin suppresses ERS-induced inflammation in the pathogenesis of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hesperetin Metabolism and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin, a flavanone aglycone, is a primary bioactive compound derived from the hydrolysis of hesperidin, a flavonoid glycoside abundant in citrus fruits.[1][2] It has garnered significant attention within the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects.[1][3] However, the therapeutic efficacy of hesperetin is intrinsically linked to its metabolic fate and bioavailability, which are influenced by a complex interplay of factors including its low water solubility and extensive first-pass metabolism.[4] This guide provides a comprehensive overview of hesperetin's metabolism, bioavailability, and the experimental methodologies used to study these critical parameters.

Hesperetin Metabolism

The metabolism of hesperetin is a multifaceted process that begins after oral ingestion and primarily involves the gut microbiota, intestinal epithelial cells, and the liver. The metabolic transformations are broadly categorized into Phase I and Phase II reactions, which ultimately determine the systemic exposure and biological activity of hesperetin and its derivatives.

Role of Gut Microbiota

Upon oral consumption of its glycoside precursor, hesperidin, the molecule largely bypasses absorption in the small intestine due to its rutinose moiety. It is in the colon where the gut microbiota play a crucial role. Microbial enzymes, such as α-rhamnosidases and β-glucosidases, hydrolyze the glycosidic bond, releasing the aglycone, hesperetin. This enzymatic action is a prerequisite for absorption. The gut microbiota can further metabolize hesperetin into smaller phenolic compounds.

Phase I and Phase II Metabolism

Once absorbed, hesperetin undergoes extensive Phase I and Phase II metabolism, predominantly in the intestinal cells and the liver.

-

Phase I Metabolism: This involves reactions such as demethylation. For instance, hesperetin can be de-methylated to form eriodictyol. However, Phase II metabolism is the more dominant pathway for hesperetin.

-

Phase II Metabolism: This is the primary route for hesperetin metabolism, involving conjugation reactions that increase its water solubility and facilitate its excretion. The main conjugation reactions are glucuronidation and sulfation.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) are key enzymes that catalyze the attachment of glucuronic acid to hesperetin, primarily at the 7 and 3'-hydroxyl positions, forming hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide.

-

Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group to hesperetin, with hesperetin-3'-O-sulfate and hesperetin-7-O-sulfate being major metabolites.

-

Following these metabolic conversions, the resulting conjugates are the primary forms of hesperetin found circulating in the plasma.

Bioavailability of Hesperetin

The bioavailability of hesperetin is generally low and exhibits high inter-individual variability. This is attributed to several factors:

-

Low Aqueous Solubility: Hesperidin, the precursor, has poor water solubility, which limits its dissolution and subsequent absorption.

-

Extensive First-Pass Metabolism: As described above, hesperetin undergoes significant metabolism in the gut and liver, which reduces the amount of the parent compound reaching systemic circulation.

-

Efflux Transporters: Hesperetin and its conjugates may be subject to efflux back into the intestinal lumen by ATP-binding cassette (ABC) transporters, further limiting their net absorption.

Studies in humans have shown that after oral administration of hesperetin, it is rapidly absorbed, with peak plasma concentrations (Tmax) observed around 4 hours. However, when consumed as hesperidin, the Tmax is delayed to approximately 7 hours, reflecting the time required for microbial hydrolysis in the colon. The predominant forms detected in plasma are hesperetin glucuronides and sulfates.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of hesperetin from various studies. It is important to note that values can vary significantly based on the dose, formulation, and subject population.

Table 1: Pharmacokinetic Parameters of Hesperetin in Humans Following Oral Administration

| Parameter | Value | Study Conditions | Reference |

| Cmax | 825.78 ± 410.63 ng/mL | Single oral dose of hesperetin | |

| Tmax | 4.0 h | Single oral dose of hesperetin | |

| AUC (0-inf) | 4846.20 ± 1675.99 ng·h/mL | Single oral dose of hesperetin | |

| t1/2 | 3.05 ± 0.91 h | Single oral dose of hesperetin | |

| Urinary Excretion | 3.26 ± 0.44 % of dose | Single oral dose of hesperetin |

Table 2: Pharmacokinetic Parameters of Hesperetin in Rats Following Oral Administration

| Parameter | Value | Study Conditions | Reference |

| Cmax | ~0.35 µM | 31 µmol/kg hesperidin | |

| Tmax | ~6 h | 31 µmol/kg hesperidin | |

| Cmax (Hyperuricemia) | Decreased by 48.19% | 9-81 mg/kg hesperetin in hyperuricemic rats | |

| Tmax (Hyperuricemia) | Increased by 58.25% | 9-81 mg/kg hesperetin in hyperuricemic rats |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of hesperetin's metabolism and bioavailability. Below are outlines of key experimental protocols.

In Vitro Permeability Assay using Caco-2 Cells

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.

Objective: To determine the apparent permeability coefficient (Papp) of hesperetin across a Caco-2 cell monolayer, which mimics the intestinal epithelium.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a confluent monolayer with well-defined tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be within an acceptable range (e.g., >300 Ω·cm²) to ensure the tightness of the cellular junctions.

-

Transport Study:

-

A solution of hesperetin (e.g., at a non-toxic concentration like 40 µM) in a transport buffer (e.g., HBSS) is added to the apical (AP) chamber, representing the intestinal lumen.

-

Fresh transport buffer is added to the basolateral (BL) chamber, representing the bloodstream.

-

Samples are collected from the basolateral chamber at specific time intervals (e.g., 30, 60, 90, 120 minutes).

-

To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).

-

-

Sample Analysis: The concentration of hesperetin in the collected samples is quantified using analytical techniques such as HPLC or LC-MS/MS.

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration in the donor chamber.

-

In Vivo Pharmacokinetic Study in Rats

Animal models are essential for understanding the in vivo absorption, distribution, metabolism, and excretion (ADME) of hesperetin.

Objective: To determine the pharmacokinetic profile of hesperetin in rats after oral administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Dosing: Hesperetin or hesperidin is administered orally via gavage at a specific dose (e.g., 20 mg/kg).

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Sample Preparation for Analysis:

-

To measure total hesperetin (parent compound and its conjugates), plasma samples are typically incubated with β-glucuronidase and sulfatase to hydrolyze the conjugates back to the aglycone form.

-

Hesperetin is then extracted from the plasma using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.

-

-

Analytical Quantification: The concentration of hesperetin in the processed plasma samples is determined using a validated HPLC or UPLC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL/F), and elimination half-life (t1/2) using non-compartmental analysis.

Analytical Method for Hesperetin and its Metabolites

A robust and sensitive analytical method is fundamental for accurate quantification in biological matrices.

Objective: To develop and validate a method for the simultaneous determination of hesperetin and its major metabolites in plasma or urine.

Example Method: UPLC-MS/MS

-

Chromatography:

-

Column: A reversed-phase column such as a UPLC HSS T3 is often used for separating racemic hesperetin.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%), is typically employed.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for hesperetin and its metabolites.

-

-

Sample Preparation:

-

Enzymatic hydrolysis with β-glucuronidase/sulfatase to measure total aglycone concentration.

-

Solid-phase extraction (SPE) for sample clean-up and concentration.

-

-

Validation: The method should be validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.

Visualizations

Metabolic Pathway of Hesperetin

Caption: Metabolic pathway of hesperidin to hesperetin and its subsequent metabolites.

Experimental Workflow for an In Vivo Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study of hesperetin.

Hesperetin's Modulation of the Nrf2 Signaling Pathway

Caption: Hesperetin's activation of the Nrf2 antioxidant pathway.

Conclusion

Understanding the metabolism and bioavailability of hesperetin is paramount for translating its promising preclinical activities into tangible therapeutic applications. Its low bioavailability, primarily due to poor solubility of its glycoside form and extensive first-pass metabolism, presents a significant challenge for drug development. This guide has provided a detailed overview of the metabolic pathways, pharmacokinetic properties, and key experimental protocols used to investigate this important flavonoid. Future research focused on novel formulation strategies to enhance hesperetin's bioavailability will be critical in unlocking its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive review on the impact of hesperidin and its aglycone hesperetin on metabolic dysfunction-associated steatotic liver disease and other liver disorders | Nutrition Research Reviews | Cambridge Core [cambridge.org]

Methodological & Application

Application Notes & Protocols for Hesperetin-13C-d3 LC-MS/MS Method Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin, a flavanone aglycone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Accurate and sensitive quantification of hesperetin in biological matrices is crucial for pharmacokinetic, metabolic, and drug efficacy studies. This document provides a detailed protocol for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of hesperetin, utilizing a stable isotope-labeled internal standard, Hesperetin-13C-d3, to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Hesperetin analytical standard (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)

Stock and Working Solutions

-

Hesperetin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of hesperetin in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the hesperetin stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard by diluting the IS stock solution in 50% methanol to a final concentration of 100 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 100 µL of plasma sample, add 10 µL of the 100 ng/mL IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elution: Elute the analytes with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the optimized instrumental parameters for the LC-MS/MS analysis of hesperetin.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 RRHD (50 mm × 2.1 mm, 1.8 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 1.0 | 20 |

| 3.0 | 80 |

| 3.1 | 95 |

| 4.0 | 95 |

| 4.1 | 20 |

| 5.0 | 20 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | -4500 V |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 4 |

Table 4: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Hesperetin | 301.1 | 164.0 | -80 V | -35 eV |

| Hesperetin | 301.1 | 151.0 | -80 V | -45 eV |

| This compound (IS) | 305.1 | 164.0 | -80 V | -35 eV |

Note: The MRM transition for this compound is predicted based on the fragmentation pattern of unlabeled hesperetin. The exact masses and optimal parameters should be confirmed by direct infusion of the standard.

Method Validation Summary

A full validation of the method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical acceptance criteria and expected performance.

Table 5: Method Validation Parameters and Expected Results

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Range | 1 - 1000 ng/mL | Achieved |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |